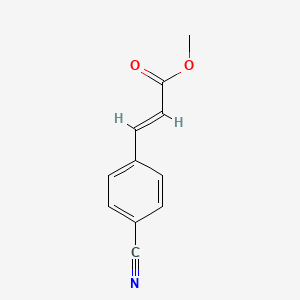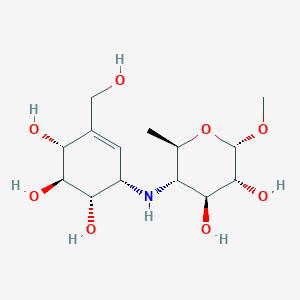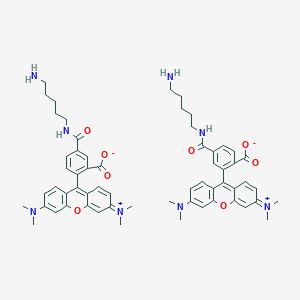
(E)-Methyl 3-(4-cyanophenyl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-Methyl 3-(4-cyanophenyl)acrylate, also known as MCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MCA is a type of acrylate that is commonly used in the synthesis of organic compounds and pharmaceuticals.
Applications De Recherche Scientifique
Fluorescence Characteristics and Anticancer Activity : The E and Z isomeric intermediates of related compounds have been synthesized, showing that E, E isomers displayed higher quantum efficiency with longer fluorescent lifetime than E, Z isomers. Notably, the E, E isomers proved to have better aggregation-induced emission (AIE) properties, while an E, Z isomer showed significant anticancer activity against human nasopharyngeal carcinoma (Majeed Irfan et al., 2021).
Drug Release from Polymeric Hydrogels : Novel crosslinkers based on similar structures have been synthesized for creating polymeric hydrogels, which were used for drug release studies. The drug-releasing rate from these hydrogels was dependent on factors like crosslinking density and pH (A. Arun & B. Reddy, 2005).
Copolymerization with Methyl Methacrylate : A study focused on the copolymerization of 4-cyanophenyl acrylate with methyl methacrylate, revealing that the thermal stability of the copolymer increases with a higher mole fraction of CPA content in the copolymer (P. Vijayanand et al., 2009).
Corrosion Inhibition : Research has been conducted on synthetic acrylamide derivatives, including similar compounds, for their effectiveness as corrosion inhibitors for copper in acidic solutions. These compounds showed potential as mixed-type inhibitors (Ahmed Abu-Rayyan et al., 2022).
Synthesis and Characterization of Homopolymers and Copolymers : The synthesis and characterization of homopolymers and copolymers of 4-cyanophenyl acrylate with glycidyl methacrylate were investigated, showing that the thermal stability of the copolymer increases with an increase in CPA content (P. Vijayanand et al., 2008).
Thermotropic and Solution Behavior in Polymer Science : Studies have explored the behavior of star and comb poly [11-(4'-cyanophenyl-4''-phenoxy) undecyl acrylates], providing insights into their thermotropic and solution properties (A. Kasko & C. Pugh, 2006).
Propriétés
IUPAC Name |
methyl (E)-3-(4-cyanophenyl)prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-14-11(13)7-6-9-2-4-10(8-12)5-3-9/h2-7H,1H3/b7-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDZMIJFSAZPYEZ-VOTSOKGWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=C(C=C1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC=C(C=C1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-Methyl 3-(4-cyanophenyl)acrylate | |
CAS RN |
67472-79-1 |
Source


|
| Record name | methyl (E)-3-(4-cyanophenyl)prop-2-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



